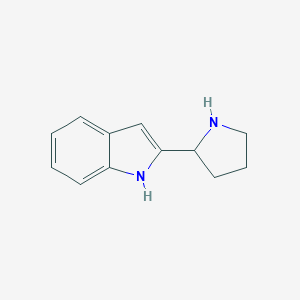

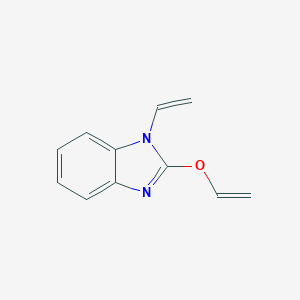

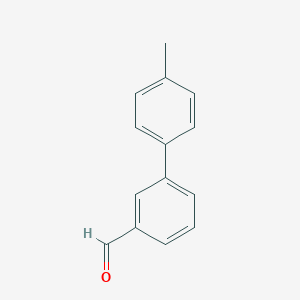

2-吡咯烷-2-基-1H-吲哚

描述

Synthesis Analysis

The synthesis of 2-pyrrolidin-2-yl-1H-indole derivatives involves various chemical strategies, including Brønsted acid-catalyzed [3+2]-cycloaddition, silver-mediated oxidative phosphinoylation, Rh/Cu-catalyzed multiple bond cleavage, and aryne annulation. These methods enable the construction of the core structure with high efficiency and selectivity. Notably, the Brønsted acid-catalyzed cycloaddition and silver-mediated reactions allow for the formation of complex indole derivatives under mild conditions, illustrating the versatility of synthetic approaches to access this scaffold (Bera & Schneider, 2016); (Chen et al., 2016).

Molecular Structure Analysis

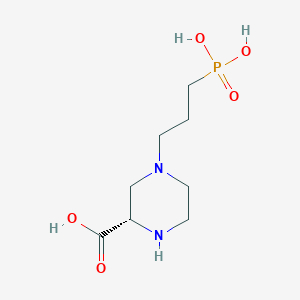

The molecular structure of 2-pyrrolidin-2-yl-1H-indole derivatives is characterized by various analytical techniques. X-ray crystallography studies reveal that these compounds often adopt specific conformations due to intramolecular interactions. For example, the pyrrolidine ring may exhibit a twist conformation, while indole rings are nearly planar, demonstrating the conformational preferences of these molecules in the solid state (Savithri et al., 2015).

Chemical Reactions and Properties

2-Pyrrolidin-2-yl-1H-indole compounds participate in a variety of chemical reactions, demonstrating their reactivity and functional versatility. These reactions include cascade transformations involving C-P bond formation, cyclization, and isomerization, showcasing the compound's ability to undergo complex transformations while forming new bonds and molecular frameworks (Silalai & Saeeng, 2023).

科学研究应用

抗病毒活性

吲哚衍生物,包括“2-吡咯烷-2-基-1H-吲哚”,已显示出有希望的抗病毒活性 . 例如,6-氨基-4-取代烷基-1H-吲哚-2-取代羧酸酯衍生物已被报道为有效的抗病毒剂 .

抗炎活性

吲哚衍生物已证明具有抗炎特性 . 一些特定的化合物,例如(S)-N-(1-(苯并[d]噻唑-2-基氨基)-3-(1H-吲哚-2-基)-1-氧代丙烷-2-基)-N-(4-硝基苯磺酰基)苯甲酰胺已显示出抗炎和镇痛活性 .

抗癌活性

吲哚衍生物具有抗癌特性 . 吲哚独特的芳香性和多样化的反应性在几十年来一直吸引着合成化学家的兴趣,导致了具有抗癌潜力的复杂和多样化的杂环结构的开发 .

抗氧化活性

吡咯烷-2-酮衍生物,包括“2-吡咯烷-2-基-1H-吲哚”,已被发现具有抗氧化活性 . 这使得它们在合成药物中间体中具有价值 .

抗菌活性

吲哚衍生物已被发现具有抗菌特性 . 这引起了研究人员对合成各种吲哚衍生物以用于潜在的抗菌应用的兴趣 <svg class="icon" height="16" p-id="1735" t="1709264788668" version="1

未来方向

Indole derivatives, including “2-pyrrolidin-2-yl-1H-indole”, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

作用机制

Target of Action

It is known that indole derivatives, which include 2-pyrrolidin-2-yl-1h-indole, bind with high affinity to multiple receptors . This suggests that 2-pyrrolidin-2-yl-1H-indole could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-pyrrolidin-2-yl-1H-indole may interact with its targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could influence multiple biochemical pathways.

Pharmacokinetics

The physicochemical parameters of pyrrolidine, a component of 2-pyrrolidin-2-yl-1h-indole, suggest that it could efficiently explore the pharmacophore space due to sp3-hybridization . This could potentially impact the bioavailability of 2-pyrrolidin-2-yl-1H-indole.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.

属性

IUPAC Name |

2-pyrrolidin-2-yl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2/c1-2-5-10-9(4-1)8-12(14-10)11-6-3-7-13-11/h1-2,4-5,8,11,13-14H,3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBLRQAOBHNNED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=CC3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394665 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112565-42-1 | |

| Record name | 2-pyrrolidin-2-yl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What medical conditions could potentially benefit from the development of 2-pyrrolidin-2-yl-1H-indole derivatives as NO-synthase inhibitors?

A1: The research paper [] suggests that 2-pyrrolidin-2-yl-1H-indole derivatives, by acting as NO-synthase inhibitors, hold potential for treating a range of medical conditions. These include:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dimethyl-1H-pyrrolo[1,2-a]imidazol-2(3H)-one](/img/structure/B58431.png)